molecular formula C13H12N4O2S2 B2855455 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034601-10-8

4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide

Cat. No.: B2855455
CAS No.: 2034601-10-8
M. Wt: 320.39
InChI Key: NQTSWLBKQYRXOD-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide is an intriguing chemical compound with distinct structural characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide involves multiple steps that include the preparation of intermediate compounds and their subsequent reactions under carefully controlled conditions. The process typically starts with the synthesis of thiazole and pyrimidinone intermediates, which are then coupled through a series of reactions involving alkylation, amidation, and cyclization.

Industrial Production Methods: : Scaling up the synthesis of this compound for industrial production involves optimizing each step to ensure high yield and purity. This often includes refining reaction conditions such as temperature, solvent choice, and reaction time, and employing advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo several types of chemical reactions, such as:

  • Oxidation: : The presence of heteroatoms in the thiazole and pyrimidinone rings makes it susceptible to oxidation, potentially leading to the formation of sulfoxides or sulphones.

  • Reduction: : Reduction reactions can target the carbonyl group within the pyrimidinone ring, possibly resulting in the formation of alcohol derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to heteroatoms, where electron density is higher.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminium hydride, and nucleophiles like amines or halides.

Major Products: : The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation can produce sulfoxide or sulphone derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide has extensive applications in scientific research:

  • Chemistry: : It's used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

  • Biology: : It has potential as a probe to study biological processes due to its unique structure and reactivity.

  • Medicine: : The compound is being explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

  • Industry: : Its utility extends to the development of new materials with specific properties or functions, driven by its chemical versatility.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound's heterocyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Comparing 4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide with other similar compounds highlights its uniqueness:

  • Similar Compounds: : Compounds like thiazole-5-carboxamide and 4-oxothieno[2,3-d]pyrimidine derivatives share structural motifs with our compound.

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Properties

IUPAC Name

4-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-8-10(21-7-16-8)11(18)14-3-4-17-6-15-12-9(13(17)19)2-5-20-12/h2,5-7H,3-4H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTSWLBKQYRXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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